Product packaging for Methyl (3R)-3-amino-4-methylpentanoate(Cat. No.:)

Methyl (3R)-3-amino-4-methylpentanoate

Cat. No.: B13302307
M. Wt: 145.20 g/mol
InChI Key: VSYRRAKUNWIGRY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-amino-4-methylpentanoate (CAS 386715-24-8) is a chiral building block of high value in organic synthesis and drug discovery. This compound, with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol, is the ester derivative of (3R)-3-amino-4-methylpentanoic acid, a beta-amino acid also known as beta-3-homovaline . Its structure features a stereogenic center in the (R)-configuration at the 3-position, which is critical for inducing stereoselectivity and for constructing chiral molecules with defined three-dimensional architectures. Researchers utilize this chiral beta-amino ester primarily as a precursor in the synthesis of complex natural products, peptidomimetics, and active pharmaceutical ingredients (APIs) . The methyl ester group provides a versatile handle for further synthetic transformations, such as hydrolysis to the corresponding acid or amidation. The compound requires careful handling and storage, typically sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13302307 Methyl (3R)-3-amino-4-methylpentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1

InChI Key

VSYRRAKUNWIGRY-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)OC)N

Canonical SMILES

CC(C)C(CC(=O)OC)N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3r 3 Amino 4 Methylpentanoate

Enantioselective Synthesis Strategies

Chemical synthesis routes to Methyl (3R)-3-amino-4-methylpentanoate often rely on the use of chiral precursors or stereocontrolled reactions to establish the desired (R)-configuration at the C3 position.

Derivatization from Chiral Precursors (e.g., β-hydroxy carboxylic acids)

A common and effective strategy for the synthesis of chiral β-amino acids and their esters is the derivatization of readily available chiral β-hydroxy carboxylic acids. For the synthesis of this compound, a key precursor is (R)-3-hydroxy-4-methylpentanoic acid.

One established method for the preparation of this chiral hydroxy acid involves the stereoselective aldol (B89426) addition of a chiral acetate (B1210297) equivalent to isobutyraldehyde. This reaction can achieve high levels of diastereoselectivity, affording the desired (R)-hydroxy acid in good yield and high optical purity. Subsequent conversion of the hydroxyl group to an amino group, typically via a mesylate or tosylate intermediate followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, provides the corresponding (3R)-3-amino-4-methylpentanoic acid. The final esterification step then yields the target molecule.

Table 1: Key Steps in Derivatization from (R)-3-hydroxy-4-methylpentanoic acid

StepReactionReagents and ConditionsProduct
1Stereoselective Aldol AdditionChiral acetate equivalent, isobutyraldehyde, strong base (e.g., LDA)(R)-3-hydroxy-4-methylpentanoic acid
2Hydroxyl Group ActivationMethanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), base (e.g., triethylamine)(R)-3-(methylsulfonyloxy)-4-methylpentanoic acid or (R)-3-(tosyloxy)-4-methylpentanoic acid
3Azide SubstitutionSodium azide (NaN₃)(S)-3-azido-4-methylpentanoic acid (Note: S-configuration due to inversion)
4Azide ReductionHydrogenation (e.g., H₂, Pd/C) or Staudinger reaction (e.g., PPh₃, H₂O)(R)-3-amino-4-methylpentanoic acid
5EsterificationMethanol (B129727) (MeOH), acid catalyst (e.g., HCl, SOCl₂)This compound

This table presents a generalized sequence. Specific reaction conditions and yields can vary based on the chosen reagents and protocols.

Stereocontrolled Amination and Carbon-Nitrogen Bond Formation

Stereocontrolled amination reactions represent another powerful approach to introduce the chiral amine functionality. These methods often involve the asymmetric addition of an amine equivalent to a prochiral substrate. For the synthesis of β-amino esters, this can be achieved through various strategies, including the conjugate addition of amines to α,β-unsaturated esters or the reductive amination of β-keto esters.

The development of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) or organocatalysts (e.g., chiral phosphoric acids), has enabled highly enantioselective amination reactions. These catalysts can activate the substrate and control the facial selectivity of the nucleophilic attack by the amine, leading to the desired stereoisomer of the β-amino ester.

Recent advancements in carbon-nitrogen bond formation also include radical-mediated processes. For instance, the asymmetric hydroamidation of α,β-unsaturated carbonyl compounds using dioxazolones as an amino source, catalyzed by nickel complexes, has emerged as a viable route to chiral β-amino acid derivatives. organic-chemistry.org

Esterification Techniques for Chiral Carboxylic Acid Substrates

The final step in many synthetic routes to this compound is the esterification of the corresponding chiral carboxylic acid, (3R)-3-amino-4-methylpentanoic acid. While standard acid-catalyzed esterification methods using methanol are effective, they can sometimes lead to racemization or require harsh conditions.

To circumvent these issues, milder esterification techniques have been developed. One convenient and widely used method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system generates hydrochloric acid in situ, which catalyzes the esterification under relatively mild, room temperature conditions, often leading to good to excellent yields of the corresponding methyl ester hydrochloride. nih.govsigmaaldrich.com

Enzyme-catalyzed esterification offers another gentle and highly selective alternative. Lipases, for instance, can catalyze the esterification of N-protected amino acids in organic solvents with high efficiency. The choice of lipase (B570770) and reaction conditions, such as the solvent and water activity, is crucial for achieving high conversion and preventing side reactions.

Biocatalytic and Chemoenzymatic Approaches to β-Amino Esters

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. The high stereoselectivity and mild reaction conditions offered by enzymes make them ideal catalysts for the synthesis of enantiomerically pure β-amino esters like this compound.

Enzyme-Mediated Transformations for Chiral β-Amino Acid Synthesis

Several classes of enzymes are employed in the synthesis of chiral β-amino acids. Transaminases (also known as aminotransferases) are particularly noteworthy for their ability to catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with high stereoselectivity. For the synthesis of (3R)-3-amino-4-methylpentanoic acid, a suitable β-keto acid precursor could be subjected to a transamination reaction using an (R)-selective ω-transaminase.

Lipases are another versatile class of enzymes in the synthesis of β-amino esters. They can be used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or esterification. In a kinetic resolution, one enantiomer of the racemic mixture is selectively transformed, allowing for the separation of the desired enantiomer. For instance, a lipase could selectively hydrolyze the (S)-enantiomer of a racemic methyl 3-amino-4-methylpentanoate mixture, leaving the desired (R)-enantiomer unreacted. Lipases can also catalyze the Michael addition of amines to acrylates to produce β-amino esters. mdpi.com

Table 2: Examples of Enzyme Classes in β-Amino Acid Synthesis

Enzyme ClassReaction TypeSubstrate ExampleProduct
TransaminaseAsymmetric Amination4-methyl-3-oxopentanoic acid(3R)-3-amino-4-methylpentanoic acid
LipaseKinetic Resolution (Hydrolysis)Racemic methyl 3-amino-4-methylpentanoate(R)-methyl 3-amino-4-methylpentanoate and (S)-3-amino-4-methylpentanoic acid
LipaseMichael Addition4-methylpentylamine and methyl acrylateMethyl 3-(4-methylpentylamino)propanoate (example of a related structure)

This table provides illustrative examples of enzymatic transformations.

Leveraging Biosynthetic Pathways for Precursor Generation

The biosynthesis of the precursor amino acid, (3R)-3-amino-4-methylpentanoic acid, also known as β-leucine, is closely linked to the metabolism of L-leucine. In some organisms, the enzyme leucine (B10760876) 2,3-aminomutase can catalyze the conversion of L-leucine to β-leucine. medchemexpress.com This naturally occurring pathway provides a direct biological route to the chiral β-amino acid.

Metabolic engineering strategies can be employed to enhance the production of L-leucine in microbial hosts such as Escherichia coli and Corynebacterium glutamicum. nih.gov By overexpressing key enzymes in the L-leucine biosynthetic pathway and deleting competing pathways, the intracellular pool of L-leucine can be significantly increased. This, in turn, can lead to higher production of β-leucine if the appropriate aminomutase is also present or introduced into the engineered host. This approach offers a promising avenue for the sustainable and scalable production of the chiral precursor for this compound.

The biosynthetic pathway of L-leucine starts from pyruvate (B1213749) and involves a series of enzymatic steps. Key enzymes in this pathway include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, α-isopropylmalate synthase, α-isopropylmalate isomerase, and leucine aminotransferase. Understanding and manipulating the regulation of these enzymes is crucial for successful metabolic engineering efforts.

Optimization of Reaction Conditions and Yield in Asymmetric Synthesis

The successful asymmetric synthesis of this compound hinges on the meticulous optimization of reaction conditions. This involves a careful selection of catalysts, reagents, solvents, and reaction parameters to maximize both the chemical yield and, crucially, the stereochemical purity of the final product.

Diastereoselectivity and Enantioselectivity Enhancement in Synthetic Routes

Achieving high levels of both diastereoselectivity and enantioselectivity is paramount in the synthesis of stereochemically complex molecules like this compound. Various strategies have been explored to control the formation of the desired (3R)-stereocenter.

One prominent approach involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated esters. The use of chiral catalysts is central to inducing facial selectivity in the addition of a nitrogen-containing nucleophile. For instance, organocatalysis has emerged as a powerful tool. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinamides, can activate both the nucleophile and the electrophile, guiding the reaction pathway to favor the formation of one enantiomer over the other. The optimization of these catalysts often involves modifying their steric and electronic properties to enhance the stereochemical outcome.

Another effective method is the diastereoselective alkylation of chiral enolates . In this strategy, a chiral auxiliary is attached to a glycine (B1666218) or β-alanine equivalent. Deprotonation with a suitable base generates a chiral enolate, which then reacts with an electrophile, such as an isobutyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary affords the desired β-amino ester. The choice of the chiral auxiliary, the base, and the reaction temperature are critical parameters that must be optimized to maximize the diastereomeric excess.

Asymmetric hydrogenation of a suitable prochiral enamine precursor represents another viable route. This method employs chiral transition metal catalysts, typically based on rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands. The catalyst-substrate complex forms a chiral environment that directs the delivery of hydrogen from one face of the double bond, resulting in a highly enantioselective reduction. The selection of the chiral ligand and the optimization of hydrogen pressure and temperature are crucial for achieving high enantiomeric excess (ee).

Enzymatic resolutions offer a green and highly selective alternative for obtaining enantiomerically pure this compound. This can be achieved through the kinetic resolution of a racemic mixture of the methyl ester. Lipases are commonly employed enzymes that can selectively hydrolyze one enantiomer of the ester, leaving the desired (3R)-enantiomer unreacted. The optimization of this process involves screening different lipases, selecting an appropriate solvent system (often a biphasic system or an organic solvent with minimal water content), and controlling the temperature and pH to achieve high enantioselectivity (E-value) and yield.

Table 1: Comparison of Asymmetric Synthetic Strategies for β-Amino Esters

Synthetic Strategy Key Control Element Typical Reagents/Catalysts Parameters for Optimization
Asymmetric Conjugate Addition Chiral Catalyst Cinchona alkaloid derivatives, chiral phosphines, organocatalysts Catalyst loading, solvent, temperature, nature of nucleophile
Diastereoselective Alkylation Chiral Auxiliary Evans auxiliaries, pseudoephedrine-based auxiliaries Base, solvent, temperature, electrophile
Asymmetric Hydrogenation Chiral Ligand Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) Hydrogen pressure, temperature, solvent, substrate concentration
Enzymatic Resolution Enzyme Specificity Lipases (e.g., Candida antarctica lipase B), proteases Enzyme source, solvent, temperature, pH, acyl donor (for transesterification)

Development of Scalable Laboratory Synthesis Protocols and Process Research

Translating a successful small-scale asymmetric synthesis into a scalable laboratory protocol requires careful consideration of practical and economic factors. Process research focuses on developing robust, safe, and efficient procedures that can be implemented on a larger scale.

For the synthesis of this compound, a key aspect of process development is the selection of a synthetic route that avoids cryogenic temperatures, hazardous reagents, and costly purification methods like chromatography where possible. For instance, a process relying on a crystalline intermediate that can be purified by recrystallization is often preferred for scalability.

In the context of asymmetric hydrogenation , process research would focus on optimizing catalyst loading to minimize the use of expensive noble metals. High-turnover-number (TON) and high-turnover-frequency (TOF) catalysts are highly sought after. Furthermore, the development of protocols for catalyst recovery and recycling is a critical aspect of creating a sustainable and cost-effective process.

For enzymatic resolutions , scalability involves optimizing the enzyme immobilization technique to allow for easy separation and reuse of the biocatalyst. Running the reaction at higher substrate concentrations is also a key goal to improve the process throughput. Continuous flow processes, where the substrate solution is passed through a reactor containing the immobilized enzyme, are being increasingly explored for large-scale enzymatic resolutions.

A critical component of process research is the development of robust analytical methods to monitor the reaction progress and to determine the chemical and stereochemical purity of the product at various stages. Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase are indispensable for accurately determining enantiomeric excess.

Table 2: Key Considerations for Scalable Synthesis of this compound

Factor Objective Example Strategies
Cost-Effectiveness Minimize cost of raw materials and catalysts. Use of inexpensive starting materials; optimization of catalyst loading; catalyst recycling.
Safety Avoid hazardous reagents and reaction conditions. Replacement of pyrophoric bases with safer alternatives; operation at or near ambient temperature and pressure.
Efficiency Maximize yield and throughput. Optimization of reaction concentration; reduction of reaction time; development of one-pot procedures.
Purification Avoid chromatographic purification. Development of protocols that yield crystalline products amenable to recrystallization; use of distillative purification if applicable.
Sustainability Minimize waste and environmental impact. Use of greener solvents; implementation of enzymatic or catalytic methods; atom-economical reactions.

By systematically addressing these aspects of reaction optimization and process development, robust and efficient methodologies for the synthesis of this compound can be established, paving the way for its availability for further research and application.

Methyl 3r 3 Amino 4 Methylpentanoate As a Chiral Building Block

Applications in Asymmetric Construction of Complex Molecular Architectures

The defined stereochemistry of methyl (3R)-3-amino-4-methylpentanoate makes it an excellent starting point for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This control is fundamental in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The β-amino ester framework of this compound is ideally suited for conversion into chiral auxiliaries and ligands. Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they are removed. Ligands coordinate to metal centers in catalysts to create a chiral environment that influences the stereochemical outcome of a reaction.

The primary amine and ester functionalities can be readily transformed into more complex structures. For instance, the amine can be acylated and the ester reduced and cyclized to form chiral oxazolidinone-type auxiliaries. Similarly, the scaffold can be modified to create bidentate (N,O) or (N,N) ligands for transition metal catalysis. These derived catalysts are then employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products.

The inherent chirality of this compound can be used to direct the formation of new stereocenters. The existing stereocenter at C3, influenced by the sterically demanding isopropyl group, can effectively control the facial selectivity of reactions at adjacent positions. This is particularly useful in stereoselective alkylation reactions, where the enolate derived from the ester can be alkylated with high diastereoselectivity.

Furthermore, the molecule can participate as a chiral component in multicomponent reactions, such as the Mannich reaction, to construct new carbon-carbon and carbon-nitrogen bonds with predictable stereochemistry. organic-chemistry.org The ability to control the spatial arrangement of newly formed bonds is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex natural products and pharmaceutical agents.

Table 1: Examples of Stereoselective Reactions Utilizing β-Amino Ester Scaffolds


Reaction TypeRole of β-Amino Ester ScaffoldBond FormedTypical Outcome
Diastereoselective Enolate AlkylationChiral substrate providing facial biasCarbon-CarbonHigh diastereoselectivity in the formation of a new stereocenter α to the carbonyl
Asymmetric Mannich ReactionChiral nucleophile or component of a chiral catalystCarbon-Carbon, Carbon-NitrogenEnantioselective synthesis of β-amino carbonyl compounds
Michael AdditionChiral nucleophile or phase-transfer catalyst precursorCarbon-CarbonFormation of 1,5-dicarbonyl compounds with controlled stereochemistry
Asymmetric Aldol (B89426) ReactionAs a component of a chiral ligand for a Lewis acid catalystCarbon-CarbonEnantioselective synthesis of β-hydroxy carbonyl compounds

Synthesis of β-Amino Acid Conjugates and Peptidomimetics

β-Amino acids are of significant interest in medicinal chemistry because they can be used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. researchgate.net

The primary amino group of this compound serves as a handle for the formation of amide bonds, the key linkage in peptides. nih.gov Using standard peptide coupling reagents, this β-amino ester can be readily coupled with α- or β-amino acids to form dipeptides and larger oligomeric structures. nih.gov The incorporation of a β-amino acid into a peptide backbone alters its secondary structure, leading to the formation of novel helical or sheet-like conformations not accessible with natural α-amino acids. This structural diversity is crucial for designing molecules that can interact with specific biological targets.

Table 2: Common Reagents for Amide Bond Formation


Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxylic acid to form an O-acylisourea intermediate.
Phosphonium (B103445) SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPForms a highly reactive phosphonium ester intermediate.
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUCreates an active ester, often with benzotriazole, facilitating rapid amide bond formation.
Acid HalidesThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Converts the carboxylic acid to a highly reactive acid chloride.

Conformational constraint is a powerful strategy used to enhance the potency, selectivity, and bioavailability of peptide-based drugs. nih.gov By reducing the flexibility of a molecule, it can be "locked" into its bioactive conformation, leading to a more favorable interaction with its target receptor and reducing entropy loss upon binding. The inclusion of this compound into a peptide sequence introduces an additional methylene (B1212753) group into the backbone, which restricts the available conformations.

This building block is also instrumental in the synthesis of macrocyclic peptides. Cyclization is achieved by forming an amide bond between the N-terminus and C-terminus of a linear peptide precursor that contains the β-amino acid. The resulting macrocyclic structures often exhibit superior metabolic stability and cell permeability compared to their linear counterparts.

Role as a Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

Chiral β-amino esters are highly sought-after intermediates in the pharmaceutical industry due to their prevalence in the structures of numerous bioactive compounds. This compound, as a source of (3R)-β-leucine, serves as a key starting material for the synthesis of more complex molecules targeted at various diseases.

Its value lies in providing a pre-installed stereocenter and versatile functional groups that can be elaborated upon. For example, β-amino acids are known precursors for the synthesis of β-lactams, which form the core structure of penicillin and cephalosporin (B10832234) antibiotics. They are also found in various other drug classes, including antiviral agents, anticancer drugs, and enzyme inhibitors. The specific stereochemistry and substitution pattern of this compound make it a tailored precursor for pharmaceuticals where a chiral β-leucine fragment is required for optimal biological activity.

Table 3: Mentioned Chemical Compounds


Compound NameSynonym(s)Molecular FormulaRole/Context
This compound(R)-Methyl homo-beta-valinateC₇H₁₅NO₂Primary subject of the article; chiral building block
(3R)-3-amino-4-methylpentanoic acid(3R)-β-LeucineC₆H₁₃NO₂The parent β-amino acid of the primary subject
DicyclohexylcarbodiimideDCCC₁₃H₂₂N₂Peptide coupling reagent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCC₈H₁₇N₃Water-soluble peptide coupling reagent
HATU(See full name in Table 2)C₁₀H₁₅F₆N₆OPUronium-based peptide coupling reagent
β-LactamAzetidin-2-oneC₃H₅NOClass of antibiotic precursors

Rational Design of Target Structures Utilizing the β-Amino Ester Scaffold

The rational design of novel therapeutic agents and complex organic molecules often relies on the use of chiral building blocks to construct specific three-dimensional structures. The β-amino ester scaffold, particularly with the stereochemical and steric attributes of this compound, provides a robust platform for such designs. The defined stereocenter and the bulky side chain can be exploited to influence the conformational preferences of the target molecule, which is crucial for its biological activity and selectivity.

One of the key areas where this scaffold is rationally employed is in the design of peptidomimetics . Peptides containing β-amino acids, often referred to as β-peptides, are known to adopt stable, predictable secondary structures, such as helices and turns. acs.org The incorporation of a residue derived from this compound can enforce a specific local conformation due to the steric hindrance of the isopropyl group. This can be strategically used to mimic the bioactive conformation of a natural peptide, while the unnatural β-amino acid backbone enhances resistance to proteolysis. diamond.ac.uk

The design of such peptidomimetics involves considering the spatial orientation of the side chains, which is critical for interaction with biological targets. The (3R) configuration of this compound dictates a specific projection of the isopropyl group relative to the peptide backbone, which can be modeled to fit into hydrophobic pockets of enzymes or receptors.

Below is a table summarizing the key structural features of this compound and their implications in rational drug design:

Structural FeatureImplication in Rational Design
(3R)-Stereocenter Provides a specific and predictable three-dimensional orientation of substituents, crucial for enantioselective recognition by biological targets.
β-Amino Acid Backbone Imparts resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic properties of peptide-based drugs. It also allows for the formation of unique and stable secondary structures (foldamers).
Isopropyl Side Chain The bulky and hydrophobic nature of the isopropyl group can be used to probe and occupy hydrophobic binding pockets in target proteins, enhancing binding affinity and selectivity.
Methyl Ester Group Offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to an alcohol for ether or ester linkages.
Primary Amine Group Serves as a key functional handle for peptide bond formation, alkylation, or other derivatization to build more complex molecular structures.

Strategic Integration into Multi-step Total Synthesis Approaches

A key strategy for its integration involves its use as a chiral template . The existing stereocenter can direct the stereochemical outcome of subsequent reactions on adjacent atoms through diastereoselective transformations. For instance, the amine or the enolate derived from the ester can undergo reactions where the bulky isopropyl group shields one face of the molecule, leading to a high degree of stereocontrol in the formation of new stereocenters.

An example of the strategic use of β-amino acid building blocks can be found in the synthesis of analogues of complex natural products like dolastatin . Dolastatins are potent antimitotic agents that often contain unusual amino acid residues. researchgate.netmdpi.com Synthetic strategies towards dolastatin analogues have utilized β-amino acid building blocks to explore the structure-activity relationships and improve the pharmacological profiles of these compounds. acs.org While a direct synthesis of a known dolastatin using this compound is not prominently documented, the principles of its incorporation are analogous to the use of other non-standard amino acids in these syntheses.

The integration of this compound into a multi-step synthesis can be broken down into several key stages, as outlined in the table below:

Stage of SynthesisStrategic Role of this compound
Initial Coupling The amine or carboxylic acid (after hydrolysis of the ester) can be coupled with other synthetic fragments using standard peptide coupling reagents. researchgate.net
Chain Elongation The ester group can be reduced to an alcohol and then oxidized to an aldehyde for subsequent chain extension reactions like Wittig or Horner-Wadsworth-Emmons reactions.
Diastereoselective Reactions The chiral center can direct the stereoselective addition of nucleophiles to the carbonyl group (after conversion to a ketone) or to an imine formed from the amine.
Formation of Constrained Systems The bifunctional nature of the molecule allows for its incorporation into cyclic peptides or other macrocyclic structures, where its conformational bias can be critical for the overall shape of the macrocycle. nih.gov

The strategic use of this chiral building block allows synthetic chemists to navigate complex synthetic landscapes with greater control and efficiency, ultimately enabling the construction of novel and intricate molecules with desired stereochemical and conformational properties.

Mechanistic Studies and Theoretical Investigations of Reactivity

Elucidation of Reaction Mechanisms Involving the Amino and Ester Functionalities

The amino and ester moieties of Methyl (3R)-3-amino-4-methylpentanoate are the primary sites of its chemical reactivity. The amino group, being nucleophilic, can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The ester group, on the other hand, is susceptible to hydrolysis, transesterification, and reduction.

One of the fundamental reactions involving the amino group is its participation in aza-Michael additions . In these reactions, the amine acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds. Studies on similar β-amino esters have shown that these reactions can be catalyzed by various agents to afford new carbon-nitrogen bonds, leading to the synthesis of more complex amino acid derivatives.

The ester functionality can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, (3R)-3-amino-4-methylpentanoic acid, and methanol (B129727). This reaction is a fundamental transformation and is often a key step in the synthesis of β-amino acid-containing peptides and other derivatives.

Furthermore, the interplay between the amino and ester groups can lead to more complex transformations. For instance, in the presence of suitable reagents, the amino group can direct or participate in reactions at the ester carbonyl, such as intramolecular cyclizations to form lactams, although this is more common with γ- and δ-amino esters.

The following table summarizes the typical reactions of the amino and ester functionalities in β-amino esters:

Functional GroupReaction TypeReagents/ConditionsProduct Type
Amino (-NH₂)AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary/Tertiary Amines
Aza-Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compounds
CondensationAldehydes, KetonesImines (Schiff bases)
Ester (-COOCH₃)HydrolysisH⁺/H₂O or OH⁻/H₂OCarboxylic Acid
TransesterificationAlcohol, Acid/Base catalystNew Ester
ReductionLiAlH₄, NaBH₄Amino alcohol
AmmonolysisAmmoniaAmide

Impact of Stereochemistry on Reaction Pathways, Kinetics, and Selectivity

The (R) configuration at the chiral center of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The spatial arrangement of the amino and isopropyl groups influences the approach of incoming reagents, leading to diastereoselective and enantioselective transformations.

In asymmetric synthesis , the chiral backbone of this molecule can serve as a chiral auxiliary, directing the formation of new stereocenters with a high degree of stereocontrol. For example, in the alkylation of the enolate derived from a protected form of this compound, the existing stereocenter will dictate the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer over the other.

The kinetics of reactions involving chiral molecules can also be significantly affected by stereochemistry. The activation energies for the formation of diastereomeric transition states will differ, leading to different reaction rates. This principle is exploited in kinetic resolutions , where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. While this compound is a single enantiomer, its reactions with other chiral molecules will be subject to these kinetic effects, a phenomenon known as chiral recognition .

Research on other chiral β-amino esters has demonstrated the profound impact of stereochemistry on biological activity and molecular recognition. For instance, the stereochemistry of amino acid derivatives has been shown to be critical for their interaction with enzymes and receptors, with only one enantiomer often exhibiting the desired biological effect. This highlights the importance of controlling stereochemistry in the synthesis and reactions of compounds like this compound.

The stereochemical outcome of various reactions involving β-amino esters is summarized in the table below, based on studies of analogous systems:

Reaction TypeStereochemical PrincipleExpected Outcome for this compound
Enolate AlkylationDiastereoselective additionPreferential formation of one diastereomer
Reduction of a ketoneDiastereoselective reductionFormation of a specific diastereomeric alcohol
Reaction with a chiral reagentKinetic resolution principlesDifferent reaction rates for different enantiomers of the reagent
Biocatalytic reactionsEnzyme stereospecificityHigh enantioselectivity and diastereoselectivity

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for understanding the reactivity and stereochemistry of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to investigate reaction mechanisms, predict stereochemical outcomes, and analyze conformational preferences.

Computational modeling can be employed to predict the stereochemical outcome of reactions by calculating the energies of the various possible transition states. For a reaction involving this compound, this would involve modeling the transition states leading to the different possible stereoisomeric products. The transition state with the lowest calculated energy corresponds to the major product that would be expected to form.

For example, in aza-Henry reactions of related compounds, DFT calculations have been used to rationalize the diastereoselectivity by identifying the most stable transition state geometry, which is often stabilized by a network of hydrogen bonds and other non-covalent interactions. Similar computational approaches could be applied to predict the stereochemical outcome of novel reactions of this compound, guiding the design of new synthetic methodologies.

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and its interactions with other molecules. Conformational analysis using computational methods can identify the most stable conformations of the molecule in different environments (e.g., in the gas phase or in various solvents).

These studies can reveal the preferred spatial arrangement of the amino, ester, and isopropyl groups, which in turn influences the molecule's ability to engage in intermolecular interactions such as hydrogen bonding and van der Waals forces. For instance, molecular dynamics simulations of poly(beta-amino ester)s have been used to understand how these molecules self-assemble and interact with biological macromolecules, providing insights into their function as drug delivery vehicles.

Understanding the conformational preferences and intermolecular interactions of this compound is crucial for predicting its behavior in complex chemical and biological systems, including its potential role in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and through-bond and through-space correlations can establish the connectivity and stereochemistry of the molecule.

For Methyl (3R)-3-amino-4-methylpentanoate, the ¹H NMR spectrum would be expected to show distinct signals for each proton. The chemical shift (δ) of the proton at the chiral center (C3) would be of particular interest. Its coupling to the neighboring protons on C2 and C4 would result in a specific splitting pattern, and the magnitude of the coupling constants (J-values) can provide conformational information. The diastereotopic protons of the methylene (B1212753) group (C2) would likely exhibit distinct chemical shifts and a complex splitting pattern due to their different spatial relationships with the chiral center.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single resonance for each unique carbon atom in the molecule. The chemical shifts of the carbons would be indicative of their hybridization and bonding environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecular backbone. The stereochemistry at C3 influences the chemical shifts of the neighboring atoms, and comparison of the NMR data with that of the corresponding (3S)-enantiomer or with theoretically predicted spectra can aid in the stereochemical assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 3.0 - 3.3 m
H2 2.3 - 2.6 m
H4 1.8 - 2.1 m
OCH₃ 3.6 - 3.8 s
CH(CH₃)₂ 0.9 - 1.1 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 172 - 175
C3 50 - 55
C2 40 - 45
C4 30 - 35
OCH₃ 51 - 53
CH(CH₃)₂ 18 - 22

Mass Spectrometry Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

In a typical ESI mass spectrum, the compound would be observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern in MS/MS experiments provides valuable structural information. For this compound, characteristic fragmentation pathways for amino esters would be expected. These may include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage adjacent to the amino group. The analysis of these fragments helps to confirm the presence of the key functional groups and their connectivity. Mass spectrometry is also a highly sensitive method for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺ 146.1181 Protonated molecular ion
[M-OCH₃]⁺ 114.0919 Loss of the methoxy group

X-ray Crystallography for Absolute Configuration Determination in Solid State

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For this technique to be applicable, a single crystal of sufficient quality must be obtained. The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice.

For a chiral molecule like this compound, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous determination of the absolute stereochemistry at the chiral center. researchgate.net The result is often expressed as the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This data serves as an ultimate proof of the (R) configuration at the C3 position.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Evaluation

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are particularly useful for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's stereochemistry. The CD spectrum of this compound would be a mirror image of the spectrum of its (S)-enantiomer. This technique can be used to confirm the stereochemical identity and to quantify the enantiomeric excess of a sample by comparing its CD signal to that of a pure enantiomer.

Another chiroptical method is the measurement of specific rotation using a polarimeter. A solution of a chiral compound will rotate the plane of polarized light, and the direction and magnitude of this rotation are characteristic of the compound. The specific rotation of a sample can be compared to the literature value for the pure enantiomer to determine its enantiomeric purity.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Future Directions and Emerging Research Avenues for Methyl 3r 3 Amino 4 Methylpentanoate

Design and Synthesis of Next-Generation β-Amino Ester Derivatives and Analogues

The core structure of Methyl (3R)-3-amino-4-methylpentanoate serves as a valuable scaffold for the rational design and synthesis of novel β-amino ester derivatives and analogues. Research in this area is driven by the quest for compounds with enhanced biological activity, improved selectivity, and novel therapeutic applications. A key strategy involves modifying the parent molecule to probe structure-activity relationships (SAR) and to optimize interactions with specific biological targets.

One prominent area of investigation is the synthesis of analogues designed as mechanism-based inactivators for enzymes such as human ornithine aminotransferase (hOAT), a potential therapeutic target for hepatocellular carcinoma. nih.gov In this context, researchers have been inspired by the mechanisms of known enzyme inactivators to create novel derivatives. The synthetic approach often begins with a chiral precursor to establish the desired stereochemistry, which is crucial for biological activity.

For example, synthetic routes can start from a chirally-pure lactam, which is then subjected to a series of reactions to introduce different functional groups and structural motifs. nih.gov These modifications can include the introduction of fluorinated groups, such as difluoromethylene (CF2) or trifluoromethyl (CF3) moieties, which can significantly alter the electronic properties and metabolic stability of the molecule. The synthesis of such analogues involves multi-step sequences, including reactions like hydrazone iodination, treatment with copper iodide (CuI), and the use of specific fluorinating agents. nih.gov

The table below outlines examples of synthesized analogues based on a core structure, highlighting the modifications and the synthetic intermediates involved.

Table 1: Examples of Synthesized Analogues and Key Intermediates

Analogue/IntermediateKey Structural ModificationPrecursor/IntermediateSynthetic Step Highlight
Difluoromethylene AnalogueIntroduction of a CF2H groupKetone intermediateTreatment with 2-PySO2CF2H and tBuOK
Trifluoromethyl AnalogueIntroduction of a CF3 groupIodine intermediateTreatment with CuI and MSFDA
Unsaturated AnalogueCreation of an endocyclic double bondBoc-protected intermediateRing-opening and deprotection

These synthetic efforts allow for the exploration of how changes in stereochemistry, the introduction of double bonds, and the addition of various functional groups impact the inhibitory activity and selectivity of the resulting compounds. nih.gov The ultimate goal is to develop next-generation derivatives with superior potency and a more favorable pharmacological profile.

Development of Sustainable and Green Chemistry Protocols for its Production

The increasing emphasis on environmental responsibility in the chemical and pharmaceutical industries necessitates the development of sustainable and green chemistry protocols for the production of valuable chiral building blocks like this compound. The principles of green chemistry focus on maximizing efficiency and minimizing waste and the use of hazardous substances. mt.com

Future research in this domain will likely concentrate on several key areas:

Biocatalysis : Utilizing enzymes or whole-cell systems to carry out specific synthetic steps offers numerous advantages, including high stereoselectivity, milder reaction conditions (aqueous media, ambient temperature and pressure), and reduced need for protecting groups. mt.com For the synthesis of a chiral β-amino ester, enzymes such as transaminases or lipases could be employed for asymmetric amination or esterification steps, respectively. This approach aligns with the green chemistry goal of using renewable feedstocks and reducing energy consumption.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. kit.edu Developing an MCR for the synthesis of this compound or its derivatives would represent a significant advancement in sustainability.

Use of Greener Solvents : Traditional organic synthesis often relies on volatile and hazardous organic solvents. Research into replacing these with more environmentally benign alternatives, such as water, supercritical fluids (like CO2), or bio-based solvents (e.g., 2-methyltetrahydrofuran), is crucial. mt.com The development of a synthetic route that proceeds efficiently in a green solvent system would significantly improve the environmental footprint of the production process.

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate significant waste. kit.edu The development of highly efficient and recyclable catalysts, whether they are metal-based, organocatalysts, or biocatalysts, is a key objective for the sustainable production of β-amino esters.

By integrating these principles, future production methods for this compound can become more cost-effective, safer, and environmentally sustainable.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers significant advantages in terms of efficiency, control, and scalability. amidetech.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amidetech.com This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility compared to batch methods. amidetech.commit.edu For multi-step syntheses, automated platforms can link several flow reactors in sequence, enabling the production of complex molecules without the need for isolating intermediates. nih.govmit.edu

The application of automated fast-flow peptide synthesis (AFPS) has demonstrated the potential to dramatically reduce synthesis times for complex biological molecules, a principle that is directly applicable to the synthesis of amino acid derivatives. amidetech.commit.edu

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes
Process Control Limited control over temperature gradients and mixingPrecise control over reaction parameters
Safety Handling of large volumes of hazardous materialsSmall reaction volumes enhance safety
Scalability Challenging, often requires re-optimizationStraightforward by running the system for longer
Product Purity By-product formation can be significantOften higher due to better control

Future research will focus on developing robust and optimized flow chemistry protocols for the key transformations required to synthesize this compound. This includes adapting reactions such as asymmetric reduction, amination, and esterification to a continuous flow setup. The integration of in-line analytical techniques (Process Analytical Technology, PAT) would allow for real-time monitoring and optimization of the reaction, ensuring high fidelity and efficiency. mt.com This approach not only accelerates the synthesis process but also facilitates the rapid production of a library of analogues for screening and development. thieme-connect.de

Exploration of Novel Reactivity and Catalytic Applications in Organic Transformations

Beyond its role as a chiral building block, the functional groups within this compound—a secondary amine, an ester, and a chiral center—offer potential for novel reactivity and applications in catalysis.

Emerging research avenues could explore the following:

Organocatalysis : Chiral amines are widely used as organocatalysts to induce stereoselectivity in a variety of organic reactions. The structure of this compound could be modified to create novel catalysts. For instance, derivatization of the amine to form a thiourea (B124793) or a secondary amine salt could yield catalysts for reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. kit.edu The inherent chirality originating from the β-amino acid backbone could be effectively transferred to the products of these reactions.

Ligand Synthesis for Asymmetric Catalysis : The amine and ester functionalities provide two potential coordination sites for metal ions. This makes the molecule an interesting candidate for development as a chiral ligand in transition-metal-catalyzed asymmetric synthesis. By coordinating to a metal center, the chiral environment created by the ligand can direct the stereochemical outcome of reactions like asymmetric hydrogenation, C-C bond formation, or oxidation.

Novel Synthetic Transformations : The unique arrangement of functional groups in β-amino esters can be exploited to participate in novel cyclization or rearrangement reactions. For example, intramolecular reactions could be designed to form heterocyclic structures like β-lactams or other nitrogen-containing rings, which are prevalent motifs in many biologically active compounds. Investigating the reactivity of the molecule under various conditions (e.g., with different organometallic reagents or under photochemical activation) could uncover new synthetic methodologies. rsc.org

By exploring these avenues, the utility of this compound can be expanded from a simple structural component to an active participant in facilitating complex and stereoselective chemical transformations.

Q & A

Q. What are the recommended methods for synthesizing Methyl (3R)-3-amino-4-methylpentanoate with high enantiomeric purity?

Synthesis of this compound typically involves stereoselective methods such as chiral auxiliary-assisted alkylation or enzymatic resolution. For example, analogous methyl esters (e.g., methyl (3R)-3-aminohexanoate) are synthesized via asymmetric catalysis using chiral ligands or enzymes to ensure enantiomeric purity. Reaction conditions (e.g., anhydrous solvents like DMF under inert atmospheres) and purification via column chromatography are critical for yield optimization .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR analyze coupling constants and diastereotopic protons to infer spatial arrangements.
  • Chiral HPLC or polarimetry : Directly measures optical rotation to distinguish enantiomers.
  • X-ray crystallography (if crystalline): Provides definitive stereochemical assignment via crystal structure analysis .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}, NH2_2 bends).
  • HRMS : Confirms molecular weight and isotopic patterns.
  • NMR : Resolves structural details, including methyl branch positions and amino/ester group connectivity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to its (3S) enantiomer?

Stereochemistry dictates binding affinity to biological targets. For example, in analogs like methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, the (3R) configuration enhances interactions with enzymes or receptors due to spatial compatibility. Comparative assays (e.g., enzyme inhibition or cellular uptake studies) using enantiopure samples are required to quantify activity differences .

Q. How can researchers resolve contradictory data regarding this compound’s metabolic stability in in vitro vs. in vivo models?

Contradictions may arise from esterase-mediated hydrolysis variability. Methodological approaches include:

  • Stability assays : Test compound stability in plasma (in vitro) vs. liver microsomes (in vivo).
  • Isotope labeling : Track metabolic pathways using 13C^{13}C-labeled analogs.
  • Co-administration of esterase inhibitors (e.g., PMSF) to isolate degradation mechanisms .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

  • Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.
  • Protecting groups : Temporarily shield the amino group (e.g., Boc protection) during esterification.
  • Enzymatic catalysis : Use lipases or proteases with high stereoselectivity in aqueous-organic biphasic systems .

Q. How does chain length modification (e.g., pentanoate vs. hexanoate analogs) affect this compound’s physicochemical properties?

Increasing chain length enhances lipophilicity, altering solubility and membrane permeability. For example, methyl (3R)-3-amino-4-methylhexanoate hydrochloride (C6 chain) exhibits higher logP than the pentanoate analog (C5), impacting bioavailability. Computational tools (e.g., COSMO-RS) predict solubility, while experimental validation via shake-flask or HPLC logP measurements is critical .

Q. What are the key considerations for designing derivatives of this compound to enhance target selectivity?

  • Functional group addition : Introduce bioisosteres (e.g., replacing the methyl branch with CF3_3) to modulate electronic effects.
  • Pro-drug strategies : Modify the ester group to improve tissue-specific delivery.
  • SAR studies : Systematically vary substituents and assess binding via SPR or ITC .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (Ar/N2_2) at 2–8°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.